4-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Description
4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a fluorinated indole derivative characterized by a trifluoromethoxy (-OCF₃) group at position 4 and a carboxylic acid (-COOH) group at position 2 of the indole scaffold. The trifluoromethoxy substituent is electron-withdrawing, enhancing the acidity of the carboxylic acid moiety and influencing intermolecular interactions. This compound is utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly in anticancer and antiviral drug development .
Properties
IUPAC Name |
4-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)17-8-3-1-2-6-5(8)4-7(14-6)9(15)16/h1-4,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLKLROWBALFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926208-37-9 | |
| Record name | 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under specific conditions . For example, the reaction of indole derivatives with trifluoromethyl ethers can be achieved using reagents like XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Medicinal Chemistry
4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is being investigated for its potential as a therapeutic agent. Its derivatives have shown promise as inhibitors of HIV-1 integrase, which is crucial for viral replication. For instance, structural optimizations of indole-2-carboxylic acid derivatives have led to compounds with IC50 values as low as 0.13 μM against integrase, indicating strong antiviral activity .
Table 1: Integrase Inhibition Potency of Derivatives
| Compound | IC50 (μM) | Structural Modifications |
|---|---|---|
| Compound 3 | 12.41 | Base compound |
| Compound 20a | 0.13 | Long branch at C3 |
| Compound 4 | 18.52 | Halogenated anilines at C6 |
Research has demonstrated that this compound can act as a ligand in biochemical assays, potentially affecting pathways involved in cell signaling and metabolism. Its derivatives have been evaluated for cytotoxicity against various cancer cell lines, showing significant anti-cancer properties.
Table 2: Cytotoxicity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 4e | MCF-7 | 2 |
| Compound 4e | A549 | Not specified |
| Compound 4e | HCT116 | Not specified |
In a study involving flow cytometry, compound 4e exhibited apoptosis-inducing capabilities, indicating its potential as an anti-cancer agent .
Material Science
The unique properties of the trifluoromethoxy group make this compound suitable for developing advanced materials with specific characteristics. Its application in synthesizing complex organic molecules is noteworthy, as it serves as a building block in various chemical reactions .
Case Studies
Case Study 1: Antiviral Activity Against HIV-1 Integrase
A series of indole-2-carboxylic acid derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. Modifications at the C3 position significantly enhanced the inhibitory effects, demonstrating the importance of structural optimization in drug design .
Case Study 2: Cytotoxic Effects on Cancer Cells
Indole derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction, highlighting the therapeutic potential of these compounds in oncology .
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting pathways involved in cell signaling, metabolism, and other physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table compares key structural features and substituent effects of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid with analogous indole derivatives:
Physicochemical Properties
- Acidity : The -OCF₃ group at position 4 lowers the pKa of the carboxylic acid (≈2.5–3.0) compared to methoxy-substituted analogs (pKa ≈4.0–4.5) .
- Lipophilicity: Trifluoromethoxy and phenoxy substituents increase logP values, improving blood-brain barrier permeability in drug candidates .
- Thermal Stability : Trifluoromethoxy derivatives generally exhibit higher melting points (>200°C) due to strong intermolecular interactions .
Biological Activity
4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a member of the indole-2-carboxylic acid family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This compound exhibits potential as an inhibitor of key enzymes involved in metabolic pathways and disease processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:
- Indoleamine 2,3-Dioxygenase (IDO1) : This enzyme plays a crucial role in tryptophan metabolism and immune regulation. Inhibitors of IDO1 can enhance anti-tumor immunity by preventing tryptophan catabolism, which is often exploited by tumors to evade immune response. Studies have shown that modifications on the indole scaffold can significantly affect inhibitory potency against IDO1 and TDO (tryptophan 2,3-dioxygenase) .
- HIV-1 Integrase : Recent research indicates that derivatives of indole-2-carboxylic acids can inhibit HIV-1 integrase, a key enzyme in the viral life cycle. The binding conformation analysis revealed that the indole core and carboxyl group chelate metal ions within the active site, enhancing their inhibitory effects .
Structure-Activity Relationship (SAR)
The SAR studies of this compound derivatives reveal critical insights into how structural modifications influence biological activity:
Case Studies
Several studies illustrate the biological activity and therapeutic potential of this compound:
- Inhibition of IDO1 : A study synthesized various indole derivatives, including those with trifluoromethoxy substitutions. The results demonstrated that compounds with specific structural features exhibited potent dual inhibition against IDO1 and TDO, with IC50 values in low micromolar ranges .
- Antiviral Activity Against HIV : Research focused on indole-2-carboxylic acid derivatives showed promising results as HIV integrase inhibitors. The lead compound (20a) demonstrated an IC50 value of 0.13 μM, indicating strong antiviral activity due to enhanced interactions with the integrase active site through structural optimizations .
- Cytotoxicity Studies : Various derivatives were tested for cytotoxicity across multiple cancer cell lines. The presence of halogenated substituents was associated with increased cytotoxic effects, indicating a potential for these compounds in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves functionalizing the indole core at the 2-position with a carboxylic acid group and introducing the trifluoromethoxy substituent at the 4-position. A common approach includes:
- Step 1 : Condensation of 3-formyl-1H-indole-2-carboxylic acid with appropriate reagents under reflux conditions (e.g., acetic acid, sodium acetate) to introduce the trifluoromethoxy group via nucleophilic substitution or coupling reactions .
- Step 2 : Optimization of reaction time (3–5 hours) and temperature (reflux) to balance yield and purity. Catalytic systems or protecting groups may be required to prevent decarboxylation .
- Validation : Purity is confirmed via HPLC and H/F NMR, with yields reported between 50–70% for analogous trifluoromethylated indoles .
Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group increases acidity at the carboxylic acid moiety (predicted pKa ~4.09) and enhances metabolic stability. Computational studies (e.g., DFT) show reduced electron density on the indole ring, affecting π-π stacking interactions. LogP values are ~2.5, indicating moderate lipophilicity, which impacts solubility and membrane permeability .
Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) gradients to assess purity (>95%) .
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ ~12.5 ppm (carboxylic acid), δ ~7.8–7.2 ppm (indole protons). F NMR confirms the trifluoromethoxy signal at δ ~-58 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ mode validates the molecular ion [M+H]+ at m/z 260.03 (calculated for CHFNO) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential dust inhalation .
- First Aid : In case of exposure, rinse skin with water for 15 minutes. For ingestion, seek medical attention immediately and provide the SDS .
- Waste Disposal : Collect in sealed containers labeled for halogenated waste and incinerate at >1,000°C to prevent environmental release .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like peroxisome proliferator-activated receptors (PPARs). Docking scores for analogs show affinity (K ~10–50 µM) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for trifluoromethoxy-substituted indoles?
- Methodological Answer :
- Meta-Analysis : Aggregate data from analogs (e.g., 5-trifluoromethylindole-2-carboxylic acid) to identify trends. For example, the 4-trifluoromethoxy group enhances PPAR-γ agonism but reduces solubility .
- Orthogonal Assays : Validate conflicting results using both enzymatic (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) assays .
Q. What degradation pathways dominate in metabolic stability studies of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat). LC-MS/MS identifies primary metabolites: hydroxylation at the indole 5-position and cleavage of the trifluoromethoxy group (t ~45 minutes) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms. The carboxylic acid group reduces CYP affinity, suggesting low drug-drug interaction risk .
Q. How does the position of the trifluoromethoxy group affect electronic properties and binding affinity?
- Methodological Answer :
- Comparative SAR : The 4-position increases electronegativity (Hammett σ = 0.45) versus 5- or 6-substituted analogs. Docking shows stronger hydrogen bonds with Arg288 in PPAR-γ compared to methyl or methoxy groups .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
